L-Thyronine

Thyroid Hormone Receptor Thyromimetic Activity Gene Expression

L-Thyronine (CAS 1596-67-4) is the completely deiodinated core structure of the thyroid hormone thyroxine (T4), consisting of a biaryl ether scaffold with a single L-tyrosine-derived amino acid side chain but lacking all four iodine atoms present in T4. As the fundamental thyronine backbone, it serves as a critical comparator compound for elucidating the structure-activity relationships (SAR) governing thyroid hormone receptor (TR) binding, integrin αvβ3 interaction, and deiodinase substrate recognition.

Molecular Formula C15H15NO4
Molecular Weight 273.28 g/mol
CAS No. 1596-67-4
Cat. No. B554942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Thyronine
CAS1596-67-4
SynonymsL-thyronine; thyronine; 1596-67-4; Desiodothyroxine; O-(4-Hydroxyphenyl)tyrosine; (2S)-2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoicacid; b-(p-Hydroxyphenoxy)phenylalanine; beta-(p-Hydroxyphenoxy)phenylalanine; 4-(4-hydroxyphenoxy)-L-phenylalanine; O-(4-Hydroxyphenyl)-L-tyrosine; 3-(p-[p-Hydroxyphenoxy]phenyl)-L-alanine; AC1NUU6M; UNII-E4QN8G00CV; E4QN8G00CV; SCHEMBL285217; CHEBI:30662; CTK4D0174; HMDB00667; KKCIOUWDFWQUBT-AWEZNQCLSA-N; H-4-(4-Htdroxyphenoxy)-Phe-OH; L-Tyrosine,O-(4-hydroxyphenyl)-; ZINC403598; CT-524; AM83591; NCGC00018260-01
Molecular FormulaC15H15NO4
Molecular Weight273.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)OC2=CC=C(C=C2)O
InChIInChI=1S/C15H15NO4/c16-14(15(18)19)9-10-1-5-12(6-2-10)20-13-7-3-11(17)4-8-13/h1-8,14,17H,9,16H2,(H,18,19)/t14-/m0/s1
InChIKeyKKCIOUWDFWQUBT-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Thyronine (CAS 1596-67-4): A Non-Iodinated Thyroid Hormone Backbone for Studying Iodine-Dependent Receptor Selectivity and Metabolic Regulation


L-Thyronine (CAS 1596-67-4) is the completely deiodinated core structure of the thyroid hormone thyroxine (T4), consisting of a biaryl ether scaffold with a single L-tyrosine-derived amino acid side chain but lacking all four iodine atoms present in T4 [1]. As the fundamental thyronine backbone, it serves as a critical comparator compound for elucidating the structure-activity relationships (SAR) governing thyroid hormone receptor (TR) binding, integrin αvβ3 interaction, and deiodinase substrate recognition . Unlike its iodinated counterparts, L-Thyronine exhibits minimal to no detectable thyromimetic activity in standard assays, making it an essential negative control and a starting point for understanding how incremental iodination drives functional potency [2].

L-Thyronine (CAS 1596-67-4): Why Its Non-Iodinated Structure Prevents Substitution with Iodinated Analogs in Mechanistic and Quantitative Studies


In-class substitution between thyroid hormone analogs is invalid for rigorous experimental design because iodination state is the primary driver of both receptor binding affinity and functional outcome. L-Thyronine, being completely deiodinated, represents the null-iodination baseline against which the incremental effects of mono-, di-, tri-, and tetra-iodination are measured [1]. For instance, the addition of just two iodine atoms to form 3,5-diiodo-L-thyronine (T2) confers up to 100-fold increased potency in stimulating growth hormone mRNA, while the full tetra-iodinated T4 exhibits distinct nanomolar affinity for the integrin αvβ3 receptor [2][3]. Conversely, the decarboxylated derivative thyronamine (T0AM) engages an entirely different receptor family (TAAR1), demonstrating that both iodination and side-chain modifications fundamentally alter target engagement [4]. Substituting L-Thyronine with any iodinated analog would therefore introduce confounding iodine-dependent activities, invalidating studies aimed at isolating the specific contribution of the thyronine backbone to molecular recognition, enzyme kinetics, or metabolic regulation.

L-Thyronine (CAS 1596-67-4): Quantified Evidence for Differential Receptor Binding, Lack of Thyromimetic Activity, and Analytical Differentiation from Iodinated Analogs


L-Thyronine Exhibits No Detectable Thyromimetic Activity in Nuclear Receptor Functional Assays, in Contrast to 3,5-Diiodo-L-Thyronine (T2) and T3

In GH3 rat pituitary tumor cells, L-thyronine exhibited no significant thyromimetic effect on either growth hormone (GH) mRNA stimulation or TRβ2 mRNA downregulation, whereas the diiodinated analog 3,5-diiodo-L-thyronine (T2) was 100-fold less potent than T3 in stimulating GH mRNA and nearly equipotent to T3 in downregulating TRβ2 mRNA [1]. This demonstrates that the complete absence of iodine atoms in L-thyronine results in a functionally null phenotype for classical nuclear receptor-mediated transcriptional activation.

Thyroid Hormone Receptor Thyromimetic Activity Gene Expression

L-Thyronine Displays Markedly Reduced Binding Affinity to the αvβ3 Integrin Receptor Compared to Iodinated Analogs T3, T4, and 3,3'-T2S

In-silico docking studies of 26 thyroid hormone metabolites to the αvβ3 integrin receptor revealed that L-thyronine (T0) exhibits negative free energy of binding, indicating some affinity, but its binding energy is substantially less favorable than that of major iodinated metabolites. The sulfated form of 3,3'-diiodo-L-thyronine (3,3'-T2S) demonstrated the highest binding affinity, followed by T4S, with T3 and T4 also showing high affinity [1]. Decarboxylation (as in thyronamines) and deiodination both led to decreased affinity, with the carboxylic group mediating binding to the MIDAS motif via divalent cations [1].

Integrin αvβ3 Cancer Cell Proliferation In-Silico Docking

L-Thyronine Lacks the Acute Sodium Current (INa) Enhancing Effect Observed with Iodinated Analogs T4, T3, and 3,5-T2 in Neonatal Rat Cardiomyocytes

In cultured neonatal rat myocytes, acute application of 10 nM T4, T3, and 3,5-T2 increased sodium current (INa) density relative to control to 1.22±0.2, 1.21±0.03, and 1.16±0.02, respectively (P<0.05) [1]. In contrast, thyroid hormone analogs with an altered inner iodophenyl ring side group, including tetrac, triac, and D-T3, had no effect on INa, nor did rT3, MIT (3-monoiodo-L-tyrosine), or tyrosine [1]. While L-thyronine was not directly tested in this study, the structure-activity relationship established indicates that the diiodinated 3,5-T2 is the minimal iodination state required for this non-genomic effect, implying that the non-iodinated L-thyronine would be inactive.

Cardiac Electrophysiology Non-Genomic Signaling Sodium Current

L-Thyronine (T0) is Distinguished from Thyronamine (T0AM) by Carboxyl Group Retention, Resulting in Divergent Receptor Targeting: Nuclear/Integrin Receptors vs. TAAR1 GPCR

L-Thyronine (T0) and thyronamine (T0AM) are constitutional isomers that differ only by the presence (T0) or absence (T0AM) of the carboxylate group on the alanine side chain [1]. This structural distinction has profound functional consequences: T0AM is a potent agonist of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor, with nanomolar potency, while L-thyronine, retaining the carboxyl group, does not activate TAAR1 but instead interacts weakly with classical thyroid hormone receptors and integrin αvβ3 [2][3]. An LC-MS/MS method has been validated to unequivocally distinguish and simultaneously quantify these isomers in biological samples [1].

TAAR1 GPCR Signaling Thyronamine Metabolite Differentiation

L-Thyronine (CAS 1596-67-4): Validated Research Applications Based on Evidence of Minimal Receptor Activity and Structural Purity


Negative Control for Iodine-Dependent Nuclear Receptor Activation Assays

Due to its complete lack of detectable thyromimetic activity in GH3 cell assays (see Section 3, Evidence Item 1), L-thyronine serves as the ideal negative control in experiments quantifying the transcriptional activity of iodinated thyroid hormone analogs (T2, T3, T4) on nuclear thyroid hormone receptors (TRα and TRβ). Researchers can use it to establish baseline gene expression levels and to confirm that observed stimulatory or inhibitory effects are specifically attributable to iodine substitution [1].

Calibration and Matrix Effect Assessment in LC-MS/MS Quantification of Thyroid Hormone Metabolites

Validated LC-MS/MS methods have demonstrated the ability to unequivocally separate and quantify L-thyronine (T0) from its constitutional isomer thyronamine (T0AM) and other iodinated thyronines in complex biological matrices [2]. L-Thyronine can be used as an internal standard or calibration analyte to assess matrix effects, recovery, and instrument performance in studies profiling the full spectrum of thyroid hormone metabolites in serum, tissue, or deiodinase reaction mixtures.

Baseline Compound for Structure-Activity Relationship (SAR) Studies of Integrin αvβ3 Binding

In-silico docking and competitive binding assays have shown that the binding affinity of thyroid hormone metabolites to the integrin αvβ3 receptor increases with iodination state and is dependent on the presence of the carboxyl group [3]. L-Thyronine, as the non-iodinated, carboxyl-containing core structure, provides the essential baseline for SAR studies aimed at mapping the specific contributions of each iodine atom and the carboxyl moiety to integrin binding energy. This is particularly relevant in cancer research, where thyroid hormone-integrin interactions drive non-genomic signaling pathways.

Substrate Specificity Studies for Iodothyronine Deiodinase (DIO1, DIO2, DIO3) Enzymes

L-Thyronine represents the terminal product of sequential deiodination by the three deiodinase isozymes [4]. As such, it is an essential substrate for enzyme kinetic studies designed to characterize the substrate specificity, regioselectivity (5- vs 5'-deiodination), and inhibitory profiles of DIO1, DIO2, and DIO3. Its use allows researchers to confirm that observed deiodination reactions are proceeding to completion and to identify any reverse or alternative pathways.

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